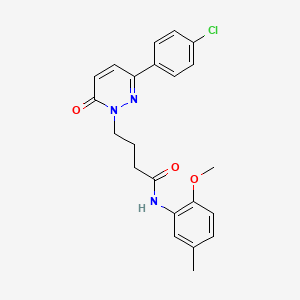

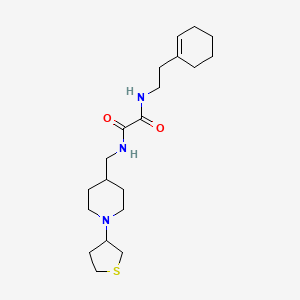

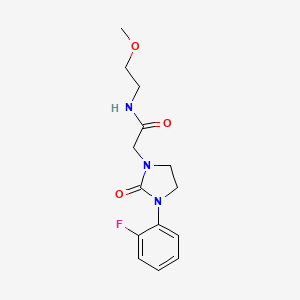

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate

説明

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate, also known as TBOHP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBOHP is a piperidine derivative that has been synthesized using different methods.

科学的研究の応用

Synthesis and Intermediate Applications

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate serves as a pivotal intermediate in the synthesis of various biologically active compounds. One notable example includes its role in the synthesis of crizotinib, a drug used in cancer treatment. The compound was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate through a multi-step process, demonstrating its utility as a versatile precursor in medicinal chemistry (Dejia Kong et al., 2016).

Chemical Synthesis and Characterization

The compound has also been involved in chemical studies focusing on synthesis techniques and characterization. For example, research into the synthesis, characterization, X-ray diffraction studies, and biological evaluation of related compounds has provided insights into the structural properties and potential biological activities of tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate derivatives. These studies offer a foundation for understanding the chemical behavior and applications of such compounds in various scientific fields (C. Sanjeevarayappa et al., 2015).

Role in Developing Anticancer Drugs

Moreover, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, highlights the importance of tert-butyl derivatives in the development of small molecule anticancer drugs. This research emphasizes the significance of such compounds in the ongoing search for more effective cancer therapies, showcasing the critical role of tert-butyl piperidine derivatives in medicinal chemistry and drug development (Binliang Zhang et al., 2018).

作用機序

Target of Action

The primary target of Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate is the HTH-type transcriptional regulator EthR . This protein is found in Mycobacterium tuberculosis and plays a crucial role in the regulation of ethionamide (ETH), a second-line drug used in the treatment of tuberculosis .

Mode of Action

The compound interacts with the HTH-type transcriptional regulator EthR, which is involved in the repression of the monooxygenase EthA . EthA is responsible for the formation of the active metabolite of ethionamide (ETH) . By interacting with EthR, the compound potentially modulates the activity of EthA, thereby influencing the efficacy of ETH.

Biochemical Pathways

Its interaction with ethr suggests that it may influence theethionamide metabolic pathway . This could potentially affect the formation of the active metabolite of ETH, thereby influencing the overall efficacy of the drug.

Result of Action

Its interaction with ethr suggests that it may influence the activity of etha, potentially affecting the formation of the active metabolite of eth . This could result in changes to the efficacy of ETH in treating tuberculosis.

特性

IUPAC Name |

tert-butyl 4-hydroxy-4-thiophen-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-13(2,3)18-12(16)15-8-6-14(17,7-9-15)11-5-4-10-19-11/h4-5,10,17H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEUZOXYUOEMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)

![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2995585.png)